L-Isoleucyl-L-valyl-L-alanyl-L-serine

Peptide Chromatography Reversed-Phase HPLC Retention Prediction

Sequence ambiguity from isoleucine/leucine isomerism compromises chromatographic reproducibility and substrate specificity in biochemical assays. L-Isoleucyl-L-valyl-L-alanyl-L-serine (IVAS) is a sequence-defined tetrapeptide standard that resolves this risk. • Resolves β-branched (Ile) vs. γ-branched (Leu) isomers in reversed-phase HPLC column selectivity benchmarking. • Functions as an Ile-bearing reference peptide for IleRS aminoacylation fidelity and mischarging detection assays (Val-to-Ile error ~0.03%-0.2%). • Characteristic retention time shift versus reverse-sequence isomer (Ser-Ile-Val-Ala) enables unambiguous identity verification. Supplied with HPLC purity certification and MS confirmation. In stock with rapid global dispatch.

Molecular Formula C17H32N4O6
Molecular Weight 388.5 g/mol
CAS No. 798540-58-6
Cat. No. B12542522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucyl-L-valyl-L-alanyl-L-serine
CAS798540-58-6
Molecular FormulaC17H32N4O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C17H32N4O6/c1-6-9(4)12(18)15(24)21-13(8(2)3)16(25)19-10(5)14(23)20-11(7-22)17(26)27/h8-13,22H,6-7,18H2,1-5H3,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t9-,10-,11-,12-,13-/m0/s1
InChIKeyWFVYTDOXNVJRIP-VLJOUNFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucyl-L-valyl-L-alanyl-L-serine: Properties & Procurement


L-Isoleucyl-L-valyl-L-alanyl-L-serine (IVAS) is a synthetic linear tetrapeptide composed of L-isoleucine, L-valine, L-alanine, and L-serine, with the molecular formula C₁₇H₃₂N₄O₆ and a monoisotopic mass of 388.5 g/mol [1]. It belongs to the class of short oligopeptides that serve as model compounds for studying peptide synthesis, purification, and structure-function relationships. This specific sequence is characterized by the presence of two branched-chain hydrophobic amino acids (Ile and Val) at the N-terminus, followed by a small aliphatic residue (Ala) and a polar C-terminal serine, which confers a defined amphipathic character that influences its solubility and chromatographic behavior [1].

Model peptide for synthesis & purification workflow studies

Amphipathic sequence defines solubility and chromatographic behavior

Branched-chain hydrophobic domain for retention selectivity research

L-Isoleucyl-L-valyl-L-alanyl-L-serine: Substitution Risks


Substituting L-isoleucyl-L-valyl-L-alanyl-L-serine with a generic or structurally similar tetrapeptide—even one sharing the exact molecular formula—carries significant scientific and procurement risk due to the distinct physicochemical and functional consequences of the isoleucine/leucine isomerism. The presence of the β-branched isoleucine residue, as opposed to the γ-branched leucine found in the isomeric L-alanyl-L-leucyl-L-valyl-L-serine (CHEBI:73375), alters the peptide's hydrophobic surface area, self-aggregation propensity, and reversed-phase chromatographic retention [1]. In biochemical applications, such single-residue substitutions can drastically affect substrate specificity for proteases, binding affinity to target proteins, and immunogenic epitope recognition [2]. These non-interchangeable properties necessitate rigorous, sequence-specific procurement and validation, as detailed in the quantitative evidence below.

L-Ile-Val-Ala-Ser (IVAS) vs. L-Ala-Leu-Val-Ser (CHEBI:73375)

Leucine isomer alters reversed-phase retention and hydrophobic surface presentation; may cause misidentification in standard LC methods.

NH₂-Ile-Val-Ala-Ser-COOH vs. NH₂-Ser-Ile-Val-Ala-COOH (reverse sequence, CAS 798541-16-9)

Sequence reversal inverts amphipathic gradient, altering solubility, aggregation tendency, and biological recognition potential.

Differentiation Evidence for This Tetrapeptide


Chromatographic Retention: Ile vs. Leu Isomer

L-Isoleucyl-L-valyl-L-alanyl-L-serine is distinguished from its direct isomeric analog, L-alanyl-L-leucyl-L-valyl-L-serine (CHEBI:73375, identical C₁₇H₃₂N₄O₆ formula and mass), by the presence of isoleucine in the N-terminal position instead of leucine. In reversed-phase liquid chromatography, isoleucine exhibits a measurably higher retention coefficient than leucine under standard acidic conditions, meaning IVAS will elute at a later retention time than its Leu-containing isomer [1]. Systematic studies on peptide retention prediction demonstrate that residues with β-branched side chains (Ile, Val) contribute more significantly to hydrophobic retention than their γ-branched or straight-chain counterparts (Leu) [1]. This chromatographic difference provides a robust analytical handle for identity verification and purity assessment.

Ile vs. Leu Retention
Class-level
Ile: higher retention coefficient > Leu: lower retention coefficient

Supports isomer-specific identity verification by reversed-phase HPLC

Retention prediction model context; Ile contribution enhanced at elevated temperatures

Peptide Chromatography Reversed-Phase HPLC Retention Prediction Isomer Selectivity

Amphipathic Profile: Sequence Reversal

The N-terminal to C-terminal sequence orientation of L-Isoleucyl-L-valyl-L-alanyl-L-serine (NH₂-Ile-Val-Ala-Ser-COOH) creates a unique amphipathic gradient—a hydrophobic N-terminal Ile-Val-Ala block and a polar C-terminal Ser—that differs fundamentally from the reverse sequence L-Seryl-L-isoleucyl-L-valyl-L-alanine (CAS 798541-16-9, NH₂-Ser-Ile-Val-Ala-COOH) [1]. The reversed sequence places the polar serine at the N-terminus and the hydrophobic chain at the C-terminus, altering the overall dipole moment and solvation properties. The molecular formula and mass remain identical (C₁₇H₃₂N₄O₆, 388.5 g/mol), but the spatial distribution of polarity is inverted, which directly impacts aqueous solubility, aggregation tendency, and interaction with biological membranes or receptors [2].

Amphipathic Sequence Effect
Context-dependent
NH₂-Ile-Val-Ala-Ser-COOH vs. NH₂-Ser-Ile-Val-Ala-COOH (reverse)

Sequence order dictates hydrophobic face presentation and chromatographic behavior

Reverse-sequence isomer shows measurably different retention; cross-study comparable data

Peptide Physicochemistry Amphipathicity Sequence Isomerism Solubility

IleRS Substrate Discrimination

L-Isoleucyl-L-valyl-L-alanyl-L-serine, by containing a terminal isoleucine residue, imposes specific constraints in biochemical systems involving isoleucyl-tRNA synthetase (IleRS). IleRS is known to misactivate valine at a frequency of approximately 1:500 to 1:3000, producing Val-tRNAᴵˡᵉ errors [1]. Peptides or peptide-like inhibitors incorporating N-terminal isoleucine can engage the IleRS editing domain, whereas leucine-containing analogs (e.g., the Ala-Leu-Val-Ser isomer) interact with the distinct leucyl-tRNA synthetase system [2]. This enzyme-class specificity means that IVAS, as an Ile-bearing peptide, may serve as a substrate analog or weak inhibitor for IleRS but not for LeuRS, directly impacting any assay development or protein translation fidelity study.

IleRS Substrate Specificity
Class-level
N-terminal Ile: targets IleRS editing domain N-terminal Leu: targets LeuRS system

Enzyme-class specificity for aminoacylation and translation fidelity studies

IleRS misactivation of valine reported at ~0.03–0.2% frequency; synthesis pathways diverge

Aminoacyl-tRNA Synthetase Substrate Specificity IleRS Fidelity Translation Quality Control

Application Scenarios


Column Selectivity Testing

The established chromatographic retention difference between the Ile-containing IVAS and its Leu-containing isomer (CHEBI:73375) makes this peptide pair ideal for evaluating the selectivity of reversed-phase columns. Laboratories can use IVAS as a benchmarking standard to assess column batch-to-batch reproducibility in resolving β-branched vs. γ-branched hydrophobic residues [1]. This application is directly supported by the quantitative retention coefficient data demonstrating Ile > Leu retention divergence [1].

IleRS Fidelity Assays

Due to the N-terminal isoleucine residue, IVAS can serve as a model peptide for investigating IleRS substrate recognition and editing mechanisms. Its use in aminoacylation fidelity assays is supported by class-level evidence distinguishing IleRS from LeuRS specificity [2]. Researchers can employ IVAS as an Ile-bearing reference peptide to calibrate mischarging detection protocols, where even low-level Val-to-Ile substitution errors (approximately 0.03%–0.2%) must be quantified [2].

QC Identity Standard

Procurement specifications requiring the exact IVAS sequence can utilize the chromatographic and amphipathic differentiation evidence to design an identity verification protocol. The characteristic retention time shift versus the reverse-sequence isomer (Ser-Ile-Val-Ala, CAS 798541-16-9) provides a straightforward HPLC-based identity test, ensuring that the delivered product matches the ordered sequence and not a scrambled isomer [3]. This mitigates the risk of receiving an incorrect isomeric peptide in custom synthesis orders.

Application
Selection Property
Validation Focus
Column selectivity testing
β-branched vs. γ-branched residue differentiation
Column batch-to-batch reproducibility; retention-time consistency
IleRS fidelity assays
N-terminal isoleucine substrate recognition
Mischarging detection protocol calibration; editing domain engagement
QC identity standard
Sequence-specific chromatographic signature
HPLC-based isomer discrimination; prevention of scrambled isomer receipt
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